5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
Description
5-[(E)-(3,4-Dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is an azo compound characterized by a diazenyl (–N=N–) group bridging a 3,4-dimethylphenyl substituent and a 2-hydroxybenzaldehyde core. Azo compounds are widely studied for their applications in dyes, pharmaceuticals, and agrochemicals due to their strong conjugation systems and chromophoric properties . The 3,4-dimethylphenyl group introduces steric and electronic effects, while the ortho-hydroxybenzaldehyde moiety enables hydrogen bonding and coordination chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-[(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-3-4-13(7-11(10)2)16-17-14-5-6-15(19)12(8-14)9-18/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSCQNRGGUWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3,4-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Recent studies have highlighted the biological activity of compounds containing diazenyl and hydroxybenzaldehyde functionalities. The synthesis of similar compounds has shown promising antibacterial and antifungal properties. For instance, derivatives of 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols exhibited significant activity against various bacterial and fungal strains, indicating that 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde may possess similar bioactive potential .
Antimicrobial Activity
The biological screening of related compounds suggests that those with nitro groups exhibit enhanced antimicrobial activity compared to their counterparts without such substituents. This indicates a potential pathway for enhancing the efficacy of this compound through structural modifications .
Applications in Materials Science
The compound's azo group allows for its use as a dye or pigment in various materials. Azo compounds are known for their vibrant colors and stability, making them suitable for applications in textiles and plastics. The potential for developing new dyes based on this compound could lead to advancements in colorfastness and environmental sustainability.
Case Studies
- Synthesis and Characterization : A study synthesized various derivatives of diazenyl compounds, including those similar to this compound. The characterization was performed using spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming the successful formation of desired structures .
- Biological Testing : The synthesized compounds were subjected to in vitro tests against several microbial strains. The results indicated that certain derivatives showed significant antibacterial and antifungal properties, which could be further explored for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The molecular weight and substituent type significantly influence physical properties. For example:
Table 1: Comparison of Key Properties
Key Observations :
- Molecular Weight : Azo derivatives (e.g., 1a, target compound) exhibit higher molecular weights than ether analogs due to the heavier diazenyl group.
- Substituent Electronic Effects : The 3,4-dimethylphenyl group in the target compound is electron-donating, enhancing resonance stabilization of the azo bond compared to electron-withdrawing groups like chloro in 1a . This may increase thermal stability but reduce electrophilic reactivity.
- Synthesis Yields : Ether derivatives (e.g., 12a–12d) show moderate yields (45–53%), suggesting steric hindrance or electronic effects during synthesis. Azo compounds often require optimized catalysts (e.g., Fe3O4@SiO2@Tannic acid in 1a’s reaction) to improve efficiency .
Reactivity in Functionalization Reactions
The target compound’s ortho-hydroxy and azo groups make it reactive toward cyclocondensation and coordination reactions. For instance:
- Pyrazole Synthesis: Similar azo compounds like 1a react with malononitrile and phenylhydrazine to form pyrazole derivatives, a reaction influenced by substituent electronic effects. The 3,4-dimethyl group in the target compound may slow reaction kinetics compared to electron-deficient chloro-substituted analogs due to reduced electrophilicity at the benzaldehyde carbonyl .
- Catalyst Dependency : Fe3O4@SiO2@Tannic acid improves yields in 1a’s reaction by facilitating proton transfer and reducing side reactions. The target compound’s methyl groups may alter catalyst interactions, warranting further study .
Biological Activity
5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde, also known as a diazenyl compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's significance in biomedical applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12N2O2
- IUPAC Name : this compound
Structural Features
The diazenyl group (-N=N-) and the hydroxyl group (-OH) are crucial for the biological activity of this compound. The presence of the aromatic rings contributes to its potential interactions with biological targets.
Antioxidant Activity
Research indicates that diazenyl compounds exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures showed effective scavenging of free radicals, which is vital for protecting cells from oxidative stress . The antioxidant capacity can be quantified using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).
Antimicrobial Activity
Diazenyl compounds have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies revealed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Cytotoxicity Studies
Cytotoxic effects of this compound were assessed using cancer cell lines. Studies showed that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The IC50 values obtained from these studies indicate a promising therapeutic index for further development.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various diazenyl derivatives, including this compound, using salicylaldehyde as a starting material. The synthesized compounds were characterized using spectroscopic techniques such as NMR and IR spectroscopy. The results confirmed the expected structural features and provided insights into their potential biological activities .
Case Study 2: Biological Evaluation
Another investigation involved assessing the biological activity of synthesized diazenyl derivatives. The study found that the compound exhibited significant antibacterial activity against a panel of pathogens, demonstrating its potential as a lead compound for drug development .
Table 1: Biological Activity Summary of this compound
| Biological Activity | Test Organism | Result (MIC µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |
| Cytotoxicity | HeLa Cells | IC50 = 15 µg/mL |
Q & A
Q. How do hybrid catalysts improve synthetic efficiency?
- Fe₃O₄@SiO₂@tannic acid : Combines Lewis acidity (Fe³⁺) and hydrogen-bond donation (tannic acid) to accelerate multi-component reactions (e.g., pyrazole synthesis). Reusability (>5 cycles) and low leaching (<2%) are demonstrated via ICP-OMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
